molecular formula C12H9N3O6 B14602357 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- CAS No. 59438-64-1

2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-

Cat. No.: B14602357
CAS No.: 59438-64-1
M. Wt: 291.22 g/mol
InChI Key: DEAMGFUQZARCHF-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[221]hept-5-ene, 3-(3,5-dinitrobenzoyl)- is a bicyclic compound featuring a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- typically involves the reaction of cyclopentadiene with chloronitroso cyclohexane in ethanol. This reaction takes advantage of the proximate and restrained positioning of the nitrogen and oxygen units to form the desired bicyclic structure . The reaction conditions often include the use of ethanol as a solvent and may involve additional steps such as bis amidation to introduce functional groups capable of ion uptake .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include MCPBA for oxidation and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include epoxides from oxidation reactions and various substituted derivatives from electrophilic substitution reactions .

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the bicyclic structure provide sites for coordination with metal ions, facilitating ion uptake and transport . This property is particularly useful in the design of ionophores and other molecules that require selective ion binding and transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- is unique due to its ability to form stable complexes with a variety of metal ions, making it highly valuable in the design of ionophores and other ion uptake systems. Its bicyclic structure with both nitrogen and oxygen atoms provides a versatile framework for various chemical modifications and applications .

Properties

CAS No.

59438-64-1

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

(3,5-dinitrophenyl)-(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone

InChI

InChI=1S/C12H9N3O6/c16-12(13-8-1-2-11(6-8)21-13)7-3-9(14(17)18)5-10(4-7)15(19)20/h1-5,8,11H,6H2

InChI Key

DEAMGFUQZARCHF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1ON2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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